6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine
Overview
Description
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a pyrimidine ring, and a pentafluorophenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (THF) at reflux temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine has several scientific research applications, including:
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt cancer cell growth and induce cell death.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative of pyrazole with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Uniqueness
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine stands out due to the presence of the pentafluorophenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F5N6/c1-7-4-8(2)28(27-7)12-5-11(24-9(3)25-12)26-23-6-10-13(18)15(20)17(22)16(21)14(10)19/h4-6H,1-3H3,(H,24,25,26)/b23-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUKCYRNMHQJRO-TXNBCWFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F5N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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